molecular formula C24H22N2O4 B2441798 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide CAS No. 921918-81-2

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide

Cat. No.: B2441798
CAS No.: 921918-81-2
M. Wt: 402.45
InChI Key: GAIXUCZAPRYECZ-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide is a useful research compound. Its molecular formula is C24H22N2O4 and its molecular weight is 402.45. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-4-29-20-8-6-5-7-17(20)23(27)25-16-10-12-21-18(14-16)24(28)26(3)19-13-15(2)9-11-22(19)30-21/h5-14H,4H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIXUCZAPRYECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide is a synthetic organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique structural characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₉H₂₀N₂O₄
Molecular Weight340.4 g/mol
CAS Number922009-50-5

The compound features a dibenzo[b,f][1,4]oxazepine core fused with an ethoxybenzamide moiety. The presence of dimethyl and oxo groups enhances its chemical reactivity and potential biological interactions.

This compound exhibits various biological activities that can be attributed to its chemical structure. Notably, compounds in the dibenzo[b,f][1,4]oxazepine family have been reported to interact with several biological targets:

  • Dopamine Receptors : Some derivatives have shown selective inhibition of dopamine D2 receptors, indicating potential applications in treating neuropsychiatric disorders .
  • Antimicrobial Activity : Research has demonstrated that related compounds exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria .
  • Anticancer Potential : Preliminary studies suggest that certain dibenzodiazepines may induce apoptosis in cancer cells through modulation of cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same chemical family:

  • Antimicrobial Studies : A study on derivatives of dibenzodiazepines reported effective antimicrobial activity against various bacterial strains. The synthesized compounds were tested using standard methods such as disk diffusion and broth microdilution techniques .
Compound NameActivity TypeBacterial Strain TestedResult
N-(8,10-dimethyl-11-oxo...)AntimicrobialStaphylococcus aureusEffective
N-(8,10-dimethyl-11-oxo...)AntimicrobialEscherichia coliModerate effect
  • Neuropharmacological Studies : Research on related oxazepine derivatives indicated potential for modulating neurotransmitter systems, particularly in models of anxiety and depression. These compounds were shown to influence serotonin and norepinephrine levels in animal models .

Scientific Research Applications

Structural Characteristics

The compound features:

  • A dibenzodiazepine framework.
  • Substituents such as dimethyl and ethoxy groups that enhance its chemical reactivity and biological activity.

Anticancer Activity

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine family exhibit significant anticancer properties. For instance, structural analogs have been shown to inhibit histone deacetylases (HDACs), which are enzymes implicated in cancer progression. Preliminary studies suggest that N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide may similarly act as an HDAC inhibitor, providing a potential therapeutic avenue for cancer treatment .

Neuroactive Properties

The unique structural features of this compound may confer neuroactive properties. Similar compounds have shown promise in targeting neurotransmitter receptors and modulating neurochemical pathways. This suggests potential applications in treating neurological disorders such as anxiety and depression.

Antibacterial Activity

Preliminary bioassays have demonstrated that derivatives of this compound possess potent antibacterial activity. The presence of specific functional groups likely enhances its interaction with bacterial targets, making it a candidate for developing new antibiotics.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer effects of similar dibenzo[b,f][1,4]oxazepine derivatives, researchers found that these compounds significantly reduced cell viability in various cancer cell lines. The mechanism was attributed to the inhibition of HDACs and subsequent induction of apoptosis in cancer cells .

Case Study 2: Neuroactivity Evaluation

Another research effort focused on evaluating the neuroactive potential of related compounds. Behavioral assays in animal models indicated that certain derivatives exhibited anxiolytic effects comparable to established medications.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide?

Answer:
The synthesis involves multi-step reactions, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. Key steps include:

  • Core formation : Cyclocondensation of substituted o-aminophenols with chloroacetyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the oxazepine ring .
  • Functionalization : Introduction of the 2-ethoxybenzamide moiety via nucleophilic acyl substitution. Optimize reaction conditions (e.g., 60–80°C, anhydrous DCM) to enhance regioselectivity and minimize side reactions .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Critical parameters : Control temperature during amide coupling to prevent epimerization, and monitor reaction progress via TLC or HPLC .

Advanced: How can structural contradictions in SAR studies of dibenzo[b,f][1,4]oxazepine derivatives be resolved?

Answer:
Contradictions in structure-activity relationships (SAR) often arise from substituent effects (e.g., methyl vs. ethoxy groups). To address this:

  • Comparative crystallography : Perform X-ray diffraction on analogs (e.g., 8,10-dimethyl vs. 8-chloro derivatives) to correlate substituent positioning with bioactivity .
  • Computational modeling : Use DFT calculations (B3LYP/6-31G*) to analyze electronic effects (e.g., electron-withdrawing oxo group at C11) on binding affinity to targets like histone deacetylases .
  • Biological validation : Conduct parallel assays (e.g., enzyme inhibition IC₅₀ comparisons) under standardized conditions to isolate structural contributions .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Essential techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., methyl groups at C8/C10) and amide bond formation .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS for purity assessment (>98%) and molecular ion verification .
  • Thermal analysis : DSC to determine melting point (expected range: 180–200°C) and assess crystallinity .

Note : For chiral purity (if applicable), use chiral stationary phase HPLC or polarimetry .

Advanced: What methodologies elucidate the mechanism of action in pharmacological studies?

Answer:
Mechanistic studies require a multi-modal approach:

  • Target identification : Perform affinity chromatography or pull-down assays using biotinylated analogs to isolate binding proteins (e.g., kinases, HDACs) .
  • Kinetic assays : Measure enzyme inhibition (e.g., HDAC1/2) via fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) under varying pH and cofactor conditions .
  • In silico docking : Use AutoDock Vina to simulate binding modes with HDAC isoforms, prioritizing residues near the oxazepine core (e.g., Zn²⁺ coordination in HDAC active sites) .

Data integration : Cross-validate findings with gene expression profiling (RNA-seq) to identify downstream pathways (e.g., apoptosis, cell cycle arrest) .

Basic: How should researchers optimize reaction yields during scale-up synthesis?

Answer:
Key optimization strategies:

  • Solvent selection : Replace DMF with MeCN or THF for easier removal and reduced toxicity .
  • Catalysis : Employ Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings (if applicable) to improve aryl amination efficiency .
  • Process monitoring : Use in-situ FTIR to track intermediates and adjust reagent stoichiometry dynamically .

Yield enhancement : Pilot continuous flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control and achieve >80% yield .

Advanced: What approaches address stability challenges in formulation studies?

Answer:
Stability issues (e.g., hydrolysis of the oxazepine ring) require:

  • Forced degradation studies : Expose the compound to accelerated conditions (40°C/75% RH, pH 1–9) and monitor degradation via UPLC-PDA .
  • Excipient screening : Test antioxidants (e.g., BHT) and cyclodextrins (e.g., HP-β-CD) to stabilize the oxo group at C11 .
  • Solid-state analysis : Use PXRD to identify stable polymorphs and avoid hygroscopic forms .

Basic: What are the recommended storage conditions for this compound?

Answer:
Store at –20°C in amber vials under argon to prevent oxidation and photodegradation. For short-term use (≤6 months), desiccate at 4°C with silica gel .

Stability note : Conduct periodic HPLC checks (every 3 months) to verify integrity .

Advanced: How can researchers validate off-target effects in cellular assays?

Answer:

  • Proteome-wide profiling : Use thermal shift assays (CETSA) to identify non-target protein interactions .
  • CRISPR screening : Perform genome-wide knockout screens to pinpoint synthetic lethal partners .
  • Metabolomics : Analyze intracellular metabolites (LC-MS) to detect pathway perturbations (e.g., TCA cycle disruption) .

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